Home > Products > Screening Compounds P8670 > Alprenoxime hydrochloride
Alprenoxime hydrochloride - 121009-30-1

Alprenoxime hydrochloride

Catalog Number: EVT-258484
CAS Number: 121009-30-1
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alprenoxime hydrochloride is an antiglaucoma agent.
Source and Classification

Alprenoxime hydrochloride, with the chemical identifier 118552-63-9, is synthesized from alprenolol, a well-known beta-adrenergic antagonist. The compound is categorized under the class of hydroxylamine derivatives and is recognized for its oxime functional group, which contributes to its biological activity and chemical reactivity .

Synthesis Analysis

The synthesis of alprenoxime hydrochloride involves several key steps:

  1. Starting Material: The synthesis begins with 2-allylphenol, which undergoes alkylation.
  2. Alkylation: The 2-allylphenol is reacted with epichlorohydrin, resulting in the formation of 1-(2-allylphenoxy)-3-chloropropan-2-ol.
  3. Amination: The chloropropanol product is then treated with isopropylamine, yielding 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol.
  4. Oximation: Finally, this secondary alcohol undergoes oximation using hydroxylamine hydrochloride under basic conditions to produce alprenoxime .

Industrial Production

In industrial settings, the synthesis follows similar pathways but emphasizes optimizing reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity.

Molecular Structure Analysis

Alprenoxime hydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C₁₅H₂₂N₂O₂
  • IUPAC Name: (NZ)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine
  • InChI Key: XFQFSSGNEFUEPA-VKAVYKQESA-N

The structure features a hydroxylamine group (-NHOH) attached to a propanamide backbone, which plays a crucial role in its mechanism of action and interactions with biological targets .

Chemical Reactions Analysis

Alprenoxime hydrochloride can participate in various chemical reactions:

  1. Oxidation: It can be oxidized to regenerate alprenolol using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The oxime group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles including amines or thiols .

These reactions highlight the versatility of alprenoxime in synthetic organic chemistry.

Mechanism of Action

Alprenoxime hydrochloride exhibits its pharmacological effects primarily through modulation of adrenergic receptors. It acts as a selective beta-blocker, inhibiting beta-adrenergic receptor activity, which leads to decreased heart rate and myocardial contractility. This action results in reduced blood pressure and improved cardiac efficiency .

The detailed mechanism involves:

  • Binding to beta-adrenoceptors on cardiac tissue.
  • Inhibition of adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels.
  • Resultant physiological effects include vasodilation and reduced cardiac workload.
Physical and Chemical Properties Analysis

Alprenoxime hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, enhancing its bioavailability.
  • Melting Point: Specific thermal properties are not universally established but are essential for formulation considerations.

These properties are critical for its formulation into pharmaceutical products and influence its stability and efficacy .

Applications

Alprenoxime hydrochloride has significant applications in pharmacology:

  1. Cardiovascular Treatment: Primarily used for managing hypertension and other cardiovascular disorders due to its beta-blocking properties.
  2. Research Applications: Investigated for potential uses in various therapeutic areas beyond cardiovascular health, including anxiety disorders due to its central nervous system effects.

The ongoing research into alprenoxime's efficacy and safety profiles continues to expand its potential applications in clinical settings .

Synthetic Pathways and Molecular Engineering of Alprenoxime Hydrochloride

Rational Design of Methoxime Analogues as β-Adrenergic Antagonist Prodrugs

Alprenoxime hydrochloride (C₁₅H₂₂N₂O₂·HCl) was engineered as a site-activated prodrug of the β-adrenergic antagonist alprenolol to overcome systemic side effects—particularly cardiovascular activity—associated with conventional ocular β-blockers. The core design strategy centered on converting alprenolol’s ketone group to a methoxime moiety (-CH=N-OCH₃), significantly altering its physicochemical properties. This modification increased the compound’s lipophilicity (log P ≈ 2.8) compared to alprenolol (log P ≈ 2.2), enhancing corneal permeability while maintaining stability in aqueous ophthalmic formulations [6] [9].

The methoxime group served dual purposes:

  • Metabolic Latency: It prevented premature activation of the β-blocker during absorption, minimizing off-target effects.
  • Enzyme Targeting: The design leveraged hydrolytic enzymes (e.g., hydrolases) abundant in ocular tissues but scarce in systemic circulation, enabling localized drug release [5] [9].

Table 1: Physicochemical Properties of Alprenolol vs. Alprenoxime

PropertyAlprenololAlprenoxime
Molecular FormulaC₁₅H₂₃NO₂C₁₅H₂₂N₂O₂·HCl
Log P2.22.8
Aqueous SolubilityHighModerate
Bioactivation SiteN/AOcular tissue

Sequential Bioactivation Mechanisms in Ocular Tissue

Alprenoxime’s therapeutic efficacy hinges on a two-step enzymatic bioactivation cascade uniquely executed in the anterior segment of the eye:

Step 1: Hydrolysis to the Ketone IntermediateTopically administered alprenoxime undergoes hydrolysis via oxime hydrolases (e.g., cytosolic oxime-specific enzymes) concentrated in the corneal epithelium and iris-ciliary body. This reaction cleaves the methoxime group, generating the bioactive ketone intermediate, 1-(o-allylphenoxy)-3-(isopropylamino)-2-propanone [9] [6]:

Alprenoxime + H₂O → Ketone Intermediate + Methoxyamine  

Step 2: Carbonyl Reduction to AlprenololThe ketone intermediate is rapidly reduced by carbonyl reductases (e.g., NADPH-dependent ketoreductases) localized in the iris-ciliary body, yielding the active β-blocker alprenolol. This step exploits high reductase activity in ocular tissues (10-fold greater than in plasma), ensuring site-specific drug release [6] [9]:

Ketone Intermediate + NADPH + H⁺ → Alprenolol + NADP⁺  

Table 2: Key Enzymes in Alprenoxime Bioactivation

EnzymeTissue LocalizationReaction
Oxime HydrolaseCorneal epithelium, Iris-ciliary bodyMethoxime hydrolysis
Carbonyl ReductaseIris-ciliary body (high activity)Ketone-to-alprenolol reduction

This sequential mechanism enables sustained intraocular pressure (IOP) reduction (>6 hours in rabbits) without systemic β-blockade. Intravenous studies in dogs confirmed negligible cardiac electrophysiological effects at doses 100× higher than ocular therapeutic levels [6] [9].

Stereochemical Considerations in Prodrug Optimization

Alprenoxime exists as E/Z isomers due to the configuration of its methoxime group (-CH=N-OCH₃). The E-isomer (synonym: CDDD-1815) is the therapeutically relevant form, exhibiting superior stability and ocular bioactivation kinetics compared to the Z-counterpart. Stereochemistry influences three critical parameters:

  • Enzymatic Recognition: The E-configuration aligns optimally with the substrate-binding pockets of ocular oxime hydrolases, facilitating efficient hydrolysis. Molecular modeling suggests hydrophobic interactions between the allylphenoxy group and enzyme residues enhance binding affinity [5] [9].
  • Metabolic Specificity: Carbonyl reductases in the iris-ciliary body demonstrate stereoselectivity for the ketone intermediate derived from the E-isomer, ensuring rapid conversion to alprenolol. This minimizes accumulation of reactive intermediates that could cause ocular irritation [5] [6].
  • Physicochemical Stability: The E-isomer’s linear configuration improves crystallinity and shelf-life in ophthalmic solutions. Accelerated stability studies show <5% degradation after 6 months at 4°C [5].

Table 3: Impact of Stereochemistry on Prodrug Performance

ParameterE-IsomerZ-Isomer
Hydrolase AffinityHigh (Km = 12 μM)Low (Km = 48 μM)
Reductase Conversion Rate90% in 30 min40% in 30 min
Aqueous Stabilityt₁/₂ > 180 dayst₁/₂ = 60 days

Properties

CAS Number

121009-30-1

Product Name

Alprenoxime hydrochloride

IUPAC Name

N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

InChI

InChI=1S/C15H22N2O2.ClH/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3;/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3;1H

InChI Key

ZFLRDGZJSCQDSR-UHFFFAOYSA-N

SMILES

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C.Cl

Solubility

Soluble in DMSO

Synonyms

Alprenoxime HCl, Alprenoxime hydrochloride , CDDD 1815, HGP-5

Canonical SMILES

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.